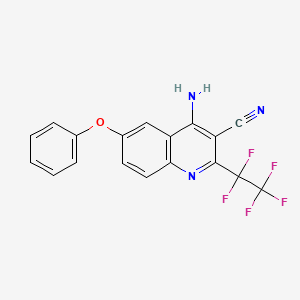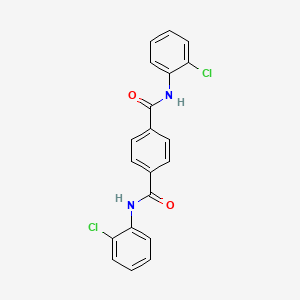
n,n'-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C20H14Cl2N2O2. It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with 2-chlorophenyl groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized materials and polymers.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide is used in the production of high-performance polymers and materials. It is also used in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
n,n’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of chloro groups, leading to different reactivity and applications.
n,n’-Bis(2-chlorophenyl)benzene-1,3-dicarboxamide: This isomer has the amide groups at different positions on the benzene ring, affecting its chemical properties.
Uniqueness: n,n’-Bis(2-chlorophenyl)benzene-1,4-dicarboxamide is unique due to the presence of 2-chlorophenyl groups, which impart specific chemical reactivity and properties. This makes it suitable for applications where other similar compounds may not be effective.
Propiedades
Número CAS |
81577-23-3 |
|---|---|
Fórmula molecular |
C20H14Cl2N2O2 |
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-1-3-7-17(15)23-19(25)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Clave InChI |
ANMAHDBAAQUWFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


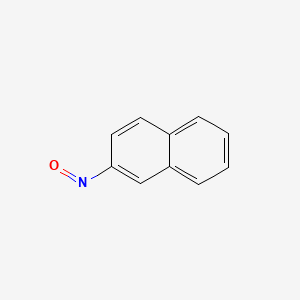
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
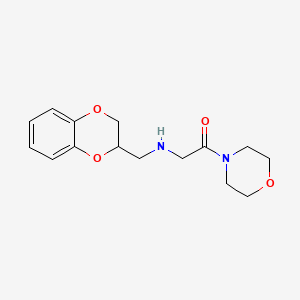
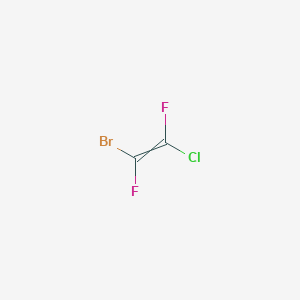
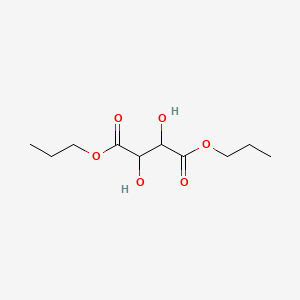
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)

